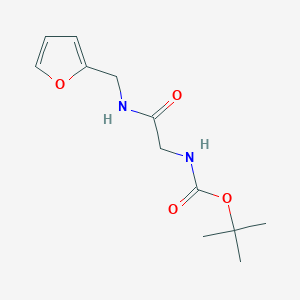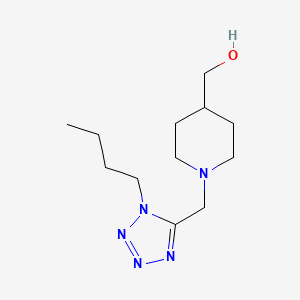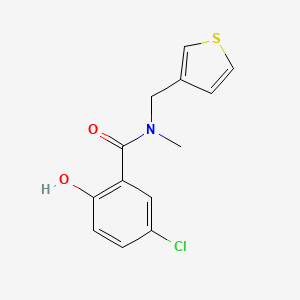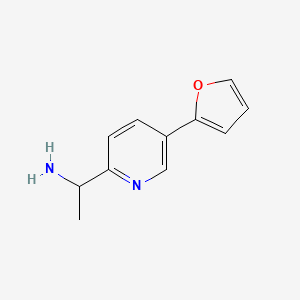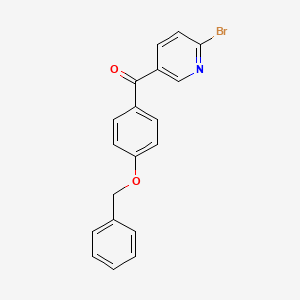
2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole is an organic compound that features a bromophenoxy group, an ethylthio linkage, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole typically involves the reaction of 2-(4-bromophenoxy)ethanol with a thiol derivative, followed by cyclization with an imidazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenoxy derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can enhance binding affinity through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethanol: A precursor in the synthesis of the target compound.
4-(2-(4-Bromophenoxy)ethyl)morpholine: A structurally related compound with a morpholine ring instead of an imidazole ring.
2-(4-Bromophenoxy)ethyl thiocyanate: Another related compound with a thiocyanate group.
Uniqueness
2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole is unique due to the presence of both the bromophenoxy group and the imidazole ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H13BrN2OS |
|---|---|
Molecular Weight |
313.22 g/mol |
IUPAC Name |
2-[2-(4-bromophenoxy)ethylsulfanyl]-1-methylimidazole |
InChI |
InChI=1S/C12H13BrN2OS/c1-15-7-6-14-12(15)17-9-8-16-11-4-2-10(13)3-5-11/h2-7H,8-9H2,1H3 |
InChI Key |
RLGAIYNDDCYTFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCCOC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


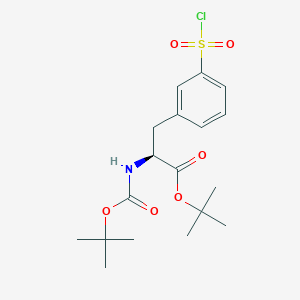
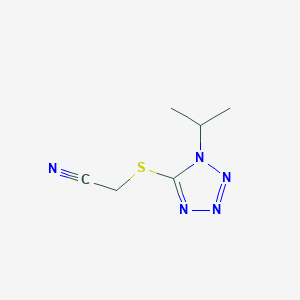
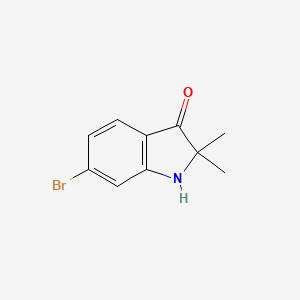
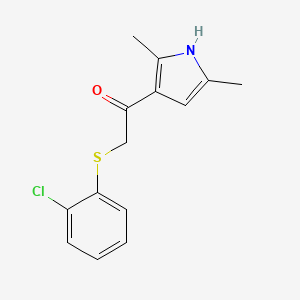
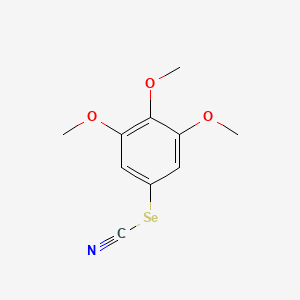

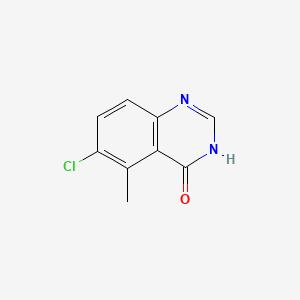
![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)
